Lipophilicity vs. 5-Methyl and 5-Ethyl Analogs
The computed octanol–water partition coefficient (XLogP3) for 5-(Pentan-3-yl)oxazolidin-2-one is significantly higher than that of 5-methyloxazolidin-2-one, reflecting the increased hydrocarbon character of the pentan-3-yl side chain. This difference in lipophilicity predicts altered passive membrane permeability and tissue distribution profiles, which are key considerations in antibacterial lead optimization [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.8 (range 1.5–2.1 based on PubChem model) |
| Comparator Or Baseline | 5-Methyloxazolidin-2-one: XLogP3 ≈ 0.2; 5-Ethyloxazolidin-2-one: XLogP3 ≈ 0.7 |
| Quantified Difference | ΔXLogP3 ≈ +1.6 vs. 5-methyl; ΔXLogP3 ≈ +1.1 vs. 5-ethyl |
| Conditions | PubChem XLogP3 algorithm (version 3.0), neutral species, 25 °C |
Why This Matters
Higher lipophilicity can enhance Gram-positive membrane penetration but may reduce aqueous solubility; this trade-off must be evaluated against specific target product profiles in antibacterial or CNS drug discovery.
- [1] PubChem. Computed XLogP3 values for 5-(Pentan-3-yl)oxazolidin-2-one, 5-methyloxazolidin-2-one, and 5-ethyloxazolidin-2-one. National Center for Biotechnology Information. View Source
